molecular formula C18H27NO5 B1201104 Norepinephrine dipivalate CAS No. 65114-84-3

Norepinephrine dipivalate

Cat. No.: B1201104
CAS No.: 65114-84-3
M. Wt: 337.4 g/mol
InChI Key: GSQJCLIGZYUVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norepinephrine dipivalate is a synthetic prodrug analog of the endogenous catecholamine norepinephrine . Its primary research value lies in its enhanced bioavailability compared to the parent compound. The addition of two pivalic acid (pivalate) groups significantly increases the molecule's lipophilicity, which improves its penetration across biological barriers like the cornea . Once inside the tissue, esterase enzymes hydrolyze the pivalate groups, releasing the active norepinephrine . In research settings, this prodrug strategy is leveraged to study the effects of localized norepinephrine release. A key application is in ocular research, where this compound has been used preclinically to investigate the reduction of intraocular pressure . Its adrenergic activity, mediated through the activation of alpha and beta receptors upon conversion to norepinephrine, influences aqueous humor dynamics, making it a compound of interest for studying glaucoma pathophysiology . Beyond ophthalmology, catecholamine prodrugs like this compound are also investigated for their potential antiangiogenic effects, which could inform research into conditions like age-related macular degeneration and tumor metastasis . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65114-84-3

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

[4-(2-amino-2-hydroxyethyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C18H27NO5/c1-17(2,3)15(21)23-12-8-7-11(10-14(19)20)9-13(12)24-16(22)18(4,5)6/h7-9,14,20H,10,19H2,1-6H3

InChI Key

GSQJCLIGZYUVOG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(N)O)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(N)O)OC(=O)C(C)(C)C

Synonyms

dipivaloylnorepinephrine
dipivaloylnorepinephrine, (R)-isomer
dipivalylnorepinephrine
noradrenaline dipivalate
norepinephrine dipivalate

Origin of Product

United States

Chemical Synthesis and Derivatization of Norepinephrine Dipivalate

Synthetic Pathways for Norepinephrine (B1679862) Dipivalate

The creation of norepinephrine dipivalate is a multi-step process that requires careful control over chemical reactions to achieve the desired product with high purity and the correct stereoisomer.

The synthesis of norepinephrine and its derivatives often begins with readily available starting materials. A key intermediate in the synthesis of related adrenergic drugs is 3,4-dihydroxy-2'-chloroacetophenone. google.com This compound can be prepared by reacting catechol with chloroacetic acid in the presence of thionyl chloride. A similar precursor, 3,4-dihydroxy-2'-bromoacetophenone, also serves as a starting point for the synthesis of catecholamine derivatives.

The general pathway for synthesizing norepinephrine involves several key steps starting from tyrosine, an amino acid. cvpharmacology.com Tyrosine is first hydroxylated to form DOPA, which is then decarboxylated to produce dopamine (B1211576). cvpharmacology.comderangedphysiology.com Dopamine is subsequently converted to norepinephrine within storage vesicles by the enzyme dopamine β-hydroxylase. cvpharmacology.com For the synthesis of this compound, norepinephrine itself serves as the immediate precursor for the final esterification step.

Table 1: Key Precursor Compounds

Compound Name Role in Synthesis
Catechol Initial raw material for producing key intermediates. google.com
Chloroacetic Acid Reactant with catechol to form 3,4-dihydroxy-2'-chloroacetophenone. google.com
3,4-dihydroxy-2'-chloroacetophenone A key intermediate for synthesizing adrenaline-like medicaments. google.com

The defining step in forming this compound is the esterification of the two hydroxyl groups on the catechol ring of norepinephrine. vulcanchem.com This is typically achieved using an acylating agent such as pivaloyl chloride (also known as 2,2-dimethylpropanoyl chloride). vulcanchem.comresearchgate.netwikipedia.org The reaction involves attaching pivaloyl (trimethylacetyl) groups to the hydroxyl moieties. vulcanchem.com

To ensure selective functionalization and prevent unwanted side reactions with the amine and benzylic alcohol groups, the synthesis may employ protecting groups. For instance, patent literature describes a related synthesis using (S)-N-Boc-norepinephrine dipivalate as an intermediate, indicating that the amine group is protected by a tert-butyloxycarbonyl (Boc) group during the process. vulcanchem.com

The use of pivaloyl esters as protecting groups for hydroxyl functions on catechol rings is a common strategy in the design of catecholamine prodrugs to enhance bioavailability. psu.edu Optimization of this esterification can involve various catalysts and solvent-free conditions to achieve high yields and selectivity. organic-chemistry.org Another reagent, chloromethyl pivalate (B1233124), is also used in the synthesis of certain prodrugs, forming an (acyloxy)alkyl ester that can enhance membrane permeation.

Norepinephrine possesses a chiral center, and its biological activity is highly dependent on its stereochemistry, with the (R)-isomer (or L-isomer in older nomenclature) being the biologically active form. Therefore, controlling the stereochemistry during synthesis is critical.

Modern synthetic methods focus on asymmetric or stereoselective synthesis to produce the desired enantiomer in high purity. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to produce chiral 1,2-amino alcohols, like norepinephrine, with excellent enantioselectivity (>99.9:0.1 er) and in high yield (94%). acs.org Other methods for achieving stereoselectivity in the synthesis of related compounds include Sharpless asymmetric dihydroxylation and the use of chiral catalysts in reductive amination processes. acs.orgresearchgate.net

For this compound, synthesis must start with or create the correct (S)-norepinephrine stereoisomer before or during the synthetic sequence. This can be achieved by:

Using a chiral pool starting material that already has the correct stereochemistry.

Employing a chiral auxiliary or catalyst to guide the stereochemical outcome of a key reaction step. mdpi.com

Resolving a racemic mixture of norepinephrine or a synthetic intermediate, for example, by using a chiral acid like L-tartaric acid to form diastereomeric salts that can be separated. acs.org

Characterization of Synthetic Intermediates and Final Product Purity

Throughout the synthesis, intermediates and the final this compound product must be rigorously characterized to confirm their identity and purity. High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the progress of reactions and assessing the purity of the final compound. google.com Chiral HPLC methods are specifically employed to separate and quantify the enantiomers, ensuring high enantiopurity of the final product. shodex.comnih.gov

Spectroscopic methods are also essential for characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the chemical structure of the synthesized compounds, including the absolute configuration of enantiomers through derivatization with chiral agents. nih.gov

UV-Visible Spectrophotometry can be used for the quantitative determination of norepinephrine and its derivatives. uii.ac.id Norepinephrine itself has a characteristic absorbance band around 279 nm. uii.ac.id

The purity of the final product is critical. For instance, a synthesis method for the precursor 3,4-dihydroxy-2'-chloroacetophenone reports achieving a purity of over 99% after recrystallization. google.com

Exploration of Alternative Derivatization Strategies for Catecholamine Prodrugs

The development of this compound is part of a broader strategy to create effective prodrugs for catecholamines. psu.edunih.gov Prodrugs are inactive or less active derivatives that are converted into the active parent drug within the body. nih.gov This approach is designed to overcome issues like rapid metabolism or poor membrane permeability. nih.gov

The pivaloyl esters in this compound are an example of bioreversible protecting groups. These groups are designed to be stable until they are cleaved by enzymes (like esterases) in the body to release the active norepinephrine. psu.edu The key characteristics of an effective bioreversible protecting group include:

Ease of Synthesis: The group should be attachable to the drug molecule in high yield. scholasticahq.com

Stability: It must be stable enough to prevent premature degradation of the drug. psu.edu

Bioreversibility: It must be cleaved efficiently in vivo to release the active drug. nih.gov

Low Toxicity: The protecting group and its byproducts after cleavage should be non-toxic. scholasticahq.com

Researchers are continuously exploring novel protecting groups to improve drug delivery. Besides simple esters like pivalates and benzoates, other options include carbamates, and photoremovable protecting groups (PPGs) like o-nitrobenzyl, which allow for drug release upon light stimulation. psu.edunih.govscholasticahq.com The goal is to fine-tune the physicochemical properties of the prodrug to control its release profile and target its action more effectively. nih.govnih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
(S)-N-Boc-norepinephrine dipivalate
3,4-dihydroxy-2'-bromoacetophenone
3,4-dihydroxy-2'-chloroacetophenone
Adrenaline
Catechol
Chloromethyl pivalate
Chloroacetic acid
DOPA (3,4-dihydroxyphenylalanine)
Dopamine
L-tartaric acid
Norepinephrine
This compound
o-nitrobenzyl
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
Thionyl chloride

Impact of Prodrug Moiety on Compound Stability and Reactivity

The addition of pivaloyl groups to create this compound significantly alters the stability and reactivity of the parent norepinephrine molecule. This modification is a deliberate strategy to create a more effective prodrug. nih.govvulcanchem.com

Enhanced Stability:

Norepinephrine itself is susceptible to rapid metabolic degradation, particularly by enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). vulcanchem.comcvpharmacology.com The pivaloyl moieties in this compound act as protective shields for the vulnerable catechol hydroxyl groups, hindering enzymatic attack. vulcanchem.com This steric hindrance provided by the bulky pivaloyl groups increases the compound's stability against premature metabolism, allowing it to reach its target tissue in higher concentrations. vulcanchem.comtcichemicals.com Generally, acyl protecting groups like pivaloyl are stable under acidic and oxidative conditions. tcichemicals.com

Controlled Reactivity and Bioactivation:

While the prodrug must be stable during transit, it needs to be reactive at the target site to release the active drug. The reactivity of this compound is centered on the hydrolysis of its ester bonds. smolecule.com These ester linkages are designed to be cleaved by esterase enzymes present in tissues like the cornea. smolecule.comresearchgate.net This enzymatic hydrolysis is a bioactivation process that regenerates norepinephrine. smolecule.com

The rate of this hydrolysis is crucial for the drug's efficacy. The bulky nature of the pivaloyl groups can modulate the rate of enzymatic cleavage, leading to a more controlled and sustained release of norepinephrine compared to the direct administration of the parent drug. wdh.ac.id This controlled reactivity helps in localizing the therapeutic effect and potentially prolonging its duration. vulcanchem.com

Impact on Lipophilicity and Permeability:

A primary reason for creating the dipivalate prodrug is to increase the lipophilicity (fat-solubility) of norepinephrine. vulcanchem.comsmolecule.com Norepinephrine is a polar molecule with limited ability to cross lipid-rich biological membranes. rice.edu The addition of the two pivaloyl groups makes this compound significantly more lipophilic. vulcanchem.comgoogle.com This enhanced lipophilicity improves its penetration through membranes like the cornea. smolecule.comresearchgate.net Once inside the target tissue, the esterases cleave the pivaloyl groups, releasing the active, more polar norepinephrine. smolecule.comresearchgate.net

The following table summarizes the key impacts of the dipivalate moiety:

FeatureImpact of Dipivalate MoietyScientific Rationale
Chemical Stability Increased resistance to metabolic degradation by enzymes like COMT and MAO. vulcanchem.comThe bulky pivaloyl groups sterically hinder the catechol hydroxyls, protecting them from enzymatic attack. vulcanchem.comtcichemicals.com
Reactivity Susceptible to enzymatic hydrolysis by esterases at the target site. smolecule.comThe ester bonds are designed to be labile and are cleaved to release the active norepinephrine. smolecule.com
Lipophilicity Significantly increased compared to norepinephrine. vulcanchem.comsmolecule.comThe non-polar pivaloyl groups increase the overall lipid solubility of the molecule.
Membrane Permeability Enhanced ability to cross biological membranes. vulcanchem.comsmolecule.comIncreased lipophilicity facilitates partitioning into and transport across lipid bilayers.
Drug Release Controlled and sustained release of norepinephrine. wdh.ac.idThe rate of enzymatic hydrolysis of the ester bonds dictates the release of the active drug. wdh.ac.id

Bioconversion Mechanisms and Enzymatic Kinetics of Norepinephrine Dipivalate

Enzymatic Hydrolysis Pathways of Dipivalate Ester Linkages

The conversion of norepinephrine (B1679862) dipivalate to norepinephrine is a critical activation step that occurs in vivo. This biotransformation is not a spontaneous chemical reaction but is catalyzed by a class of enzymes known as esterases, which are ubiquitously present in the body. These enzymes cleave the ester bonds, releasing the active norepinephrine and pivalic acid as a byproduct.

Identification of Relevant Esterases (in vitro studies)

While direct studies on norepinephrine dipivalate are limited, extensive research on the structurally analogous compound dipivefrin (B1670744) (dipivalyl epinephrine) provides significant insights into the enzymatic pathways involved. In vitro studies using various tissue preparations have identified several esterases capable of hydrolyzing the dipivalate ester bonds.

Research conducted on rabbit cornea homogenates has demonstrated that the hydrolysis of dipivefrin is mediated by a variety of esterases. These include cholinesterase, acetylcholinesterase, and a mixture of other enzymes such as carboxylesterase, acetylesterase, and arylesterase nih.govscienceopen.comnih.gov. Among these, cholinesterase has been identified as the primary enzyme responsible for the hydrolysis of dipivefrin, exhibiting a greater inhibitory effect on its activity compared to other esterases nih.govscienceopen.comnih.gov. This suggests that this compound is likely also a preferred substrate for cholinesterase.

The interaction between dipivefrin and these esterases has been shown to be competitive, as evidenced by changes in the apparent Michaelis constant (Km) in the presence of other substrates nih.govscienceopen.comnih.gov. This competitive inhibition further supports the role of these esterases in the bioconversion process.

Table 1: Esterases Involved in the Hydrolysis of Dipivalate Esters (based on Dipivefrin studies)

Esterase TypeRole in HydrolysisKey Findings
Cholinesterase PrimaryExhibits the highest activity towards dipivalate esters. nih.govscienceopen.comnih.gov
Acetylcholinesterase SecondaryContributes to the overall hydrolysis. nih.govscienceopen.com
Carboxylesterase SecondaryPart of the mixture of esterases that hydrolyze the prodrug. nih.govscienceopen.com
Acetylesterase SecondaryAlso present in the mixture of hydrolyzing esterases. nih.govscienceopen.com
Arylesterase SecondaryContributes to the bioconversion in tissue homogenates. nih.govscienceopen.com
Nonspecific Esterase SecondaryShows some hydrolytic activity towards dipivalate esters. nih.govscienceopen.com

Enzyme Localization and Distribution (preclinical models, in vitro tissue homogenates)

The anatomical location of the relevant esterases is a key determinant of where the prodrug is activated. In preclinical models, particularly in the context of ocular drug delivery for the analogous compound dipivefrin, the cornea has been identified as the major site of hydrolysis nih.govsemanticscholar.orgarvojournals.orgarvojournals.org. In vitro studies using corneal tissue homogenates have confirmed the high esterase activity present in this tissue nih.govarvojournals.org.

Specifically, homogenates of the corneal epithelium have been found to be significantly more effective in converting dipivefrin to its active form compared to other ocular tissues arvojournals.org. This localized enzymatic activity is crucial for the intended therapeutic effect of topically administered prodrugs like this compound, as it ensures the release of the active drug at the desired site of action.

While the cornea is a primary site for ocularly administered drugs, it is important to note that esterases are widely distributed throughout the body. Therefore, if this compound were to enter systemic circulation, its bioconversion could also occur in other tissues rich in esterases, such as the liver, plasma, and kidneys.

Kinetic Characterization of Prodrug Activation

The rate and efficiency of the conversion of this compound to norepinephrine are governed by the principles of enzyme kinetics. Understanding these kinetics is essential for predicting the onset and duration of the drug's action.

Determination of Hydrolysis Rates (in vitro)

It is important to recognize that the hydrolysis of the dipivalate ester occurs in a stepwise manner, with the initial cleavage of one pivaloyl group to form a mono-pivaloyl intermediate, followed by the hydrolysis of the second ester linkage to release the active catecholamine.

While specific Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound by purified esterases are not available in the reviewed literature, the competitive nature of the interaction with various esterases has been established nih.govscienceopen.comnih.gov. This implies that the prodrug competes with other substrates for the active site of the enzymes, and its rate of hydrolysis will be dependent on its concentration and the affinity of the enzyme for it.

Table 2: In Vitro Hydrolysis Rate of Dipivefrin in Rabbit Corneal Extracts

ParameterValueReference
Hydrolysis Rate0.260 ± 0.056 min⁻¹ arvojournals.org

Influence of pH and Enzyme Concentration on Bioconversion

The rate of enzymatic reactions is significantly influenced by environmental factors such as pH and the concentration of the enzyme.

Influence of pH: Enzymatic activity is highly dependent on pH, with each enzyme having an optimal pH range for its catalytic activity. While a specific pH-rate profile for the enzymatic hydrolysis of this compound is not available, it is known that esterase activity is generally optimal around neutral pH (pH 7.4), which is the physiological pH of most tissues and fluids arvojournals.org. Deviations from this optimal pH can lead to a decrease in the rate of hydrolysis and, consequently, a slower activation of the prodrug. Non-enzymatic hydrolysis of dipivefrin at physiological pH (7.4) has been shown to be very slow, with less than 1% conversion occurring after three hours, underscoring the critical role of enzymatic catalysis nih.gov.

Influence of Enzyme Concentration: The rate of an enzyme-catalyzed reaction is directly proportional to the concentration of the enzyme, provided that the substrate concentration is not a limiting factor. Therefore, an increase in the concentration of relevant esterases will lead to a more rapid conversion of this compound to norepinephrine. This relationship is fundamental to understanding the differences in prodrug activation rates that may be observed between different tissues, which can have varying levels of esterase expression.

Factors Affecting Prodrug Biotransformation Efficiency

Substrate Specificity of Esterases: As indicated by studies on dipivefrin, different esterases exhibit varying degrees of activity towards the dipivalate ester. The predominance of highly active enzymes, such as cholinesterase, in a particular tissue will lead to more efficient bioconversion nih.govscienceopen.comnih.gov.

Tissue-Specific Enzyme Distribution: The concentration and types of esterases can vary significantly between different tissues and even within different cellular compartments. This distribution will dictate where and how rapidly the prodrug is activated.

Genetic Polymorphisms: Variations in the genes encoding for esterases can lead to inter-individual differences in enzyme activity. This can result in variability in the rate of prodrug activation and, consequently, the therapeutic response among patients.

Presence of Co-administered Drugs: The simultaneous administration of other drugs that are also substrates or inhibitors of the same esterases can lead to competitive inhibition. For instance, while cholinesterase inhibitors were found not to significantly affect the in vivo conversion of dipivefrin, the potential for drug-drug interactions at the level of esterase-mediated metabolism should always be considered nih.govarvojournals.org.

Pathophysiological Conditions: Certain disease states can alter the expression and activity of esterases, which could in turn affect the biotransformation of this compound.

Molecular and Cellular Pharmacology of Norepinephrine Parent Compound Relevant to Prodrug Function

Adrenergic Receptor Subtype Interactions

Norepinephrine (B1679862) exerts its effects by binding to and activating various subtypes of adrenergic receptors (adrenoceptors), which are G-protein coupled receptors (GPCRs). mdpi.comfrontiersin.org These receptors are broadly classified into α and β types, each with several subtypes (α1, α2, β1, β2, β3). frontiersin.org

While norepinephrine can activate all adrenergic receptor subtypes, it exhibits a degree of selectivity in its binding affinity. guidetopharmacology.org Generally, norepinephrine shows a higher affinity for α-adrenergic receptors and β1-adrenergic receptors compared to β2- and β3-adrenergic receptors. nih.govguidetopharmacology.org

Specifically, all three α1-adrenergic receptor subtypes (α1A, α1B, and α1D) recognize norepinephrine with similar high affinity. frontiersin.orgahajournals.org In contrast, within the β-adrenergic receptor family, norepinephrine is approximately tenfold more selective for the β1 subtype over the β2 subtype. nih.govnih.gov This selectivity is physiologically significant, particularly in the cardiovascular system. nih.gov The affinity for β3-adrenoceptors is generally lower. guidetopharmacology.org

Table 1: Relative Binding Affinity of Norepinephrine for Adrenergic Receptor Subtypes

Receptor Subtype Relative Binding Affinity
α1-Adrenoceptors (α1A, α1B, α1D) High
α2-Adrenoceptors High
β1-Adrenoceptor High
β2-Adrenoceptor Moderate (approx. 10-fold lower than β1)
β3-Adrenoceptor Low

Studies suggest that the selectivity of norepinephrine for the β1-adrenergic receptor over the β2-adrenergic receptor is largely dictated by the association rate (kon). nih.gov The rate at which norepinephrine binds to the β2-adrenergic receptor is significantly slower than its association with the β1-adrenergic receptor. nih.gov This difference in association rates contributes to the observed higher affinity of norepinephrine for the β1 subtype. nih.gov

Thermodynamically, the binding process involves changes in free energy. The analysis of delta G values, calculated from equilibrium binding constants, helps in understanding the energetic contributions of different receptor domains to ligand binding selectivity. nih.gov

Despite the high degree of similarity in the amino acid sequences of the orthosteric binding pockets of β1- and β2-adrenergic receptors, key structural differences in the extracellular vestibules and loops account for the selectivity of norepinephrine. nih.govnih.gov The shape and electrostatic properties of these extracellular regions influence the pathway the ligand takes to reach the binding site. researchgate.net

For the β2-adrenergic receptor, norepinephrine's journey to the binding pocket involves an initial interaction with negatively charged residues in the extracellular loops (ECL2 and ECL3) and passage through a gate formed by aromatic residues. nih.gov In contrast, the human β1-adrenergic receptor presents a different set of interacting residues and a distinct salt bridge in its extracellular domain, creating a more favorable binding pathway for norepinephrine. nih.gov

Specifically, in the human β1AR, norepinephrine first interacts with residues D217 and D356, while in the human β2AR, the initial contact points are E180 and D300. nih.gov These differences in the initial binding steps and the subsequent path to the orthosteric pocket are key determinants of the different association rates and, consequently, the selectivity of norepinephrine for the β1-adrenergic receptor. nih.gov Studies using chimeric β1/β2-adrenergic receptors have further elucidated that multiple transmembrane regions contribute to forming the ligand-binding pocket and determining agonist and antagonist selectivity. nih.govpnas.org For instance, transmembrane region IV plays a significant role in determining the relative affinities for epinephrine (B1671497) and norepinephrine. pnas.org

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Upon binding to adrenergic receptors, norepinephrine triggers the activation of specific G-proteins, initiating downstream intracellular signaling cascades. mdpi.commsu.edu The type of G-protein activated depends on the receptor subtype. msu.edu

Gq Pathway: α1-adrenergic receptors are primarily coupled to Gq proteins. msu.educvphysiology.com Activation of this pathway stimulates phospholipase C (PLC). msu.educvphysiology.com

Gi/Go Pathway: α2-adrenergic receptors couple to inhibitory G-proteins (Gi/Go). msu.educvphysiology.com This coupling leads to the inhibition of adenylyl cyclase. msu.edu

Gs Pathway: β-adrenergic receptors (β1, β2, and β3) are coupled to stimulatory G-proteins (Gs). msu.educvphysiology.com Activation of Gs stimulates the enzyme adenylyl cyclase. msu.edu

Table 2: Adrenergic Receptor Subtypes and their Coupled G-Proteins

Receptor Subtype Coupled G-Protein Primary Effector
α1 Gq Phospholipase C (PLC)
α2 Gi/Go Adenylyl Cyclase (inhibition)
β1, β2, β3 Gs Adenylyl Cyclase (stimulation)

The activation of different G-proteins by norepinephrine initiates distinct and sometimes opposing intracellular signaling cascades. ahajournals.org

Gq-PLC Pathway (α1-Adrenoceptor mediated): The activation of phospholipase C by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cvphysiology.commdpi.com IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). mdpi.com DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). ahajournals.orgmdpi.com This pathway can also activate the Rho-kinase pathway, which inhibits myosin light chain phosphatase, leading to smooth muscle contraction. cvphysiology.com Furthermore, this cascade can activate mitogen-activated protein kinases (MAPKs). ahajournals.org

Gi-Adenylyl Cyclase Inhibition (α2-Adrenoceptor mediated): The Gi protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). msu.educvphysiology.com This reduction in cAMP levels generally leads to cellular responses opposite to those mediated by the Gs pathway, such as smooth muscle contraction. cvphysiology.com

Gs-Adenylyl Cyclase-PKA Pathway (β-Adrenoceptor mediated): The Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. msu.educvphysiology.com Increased cAMP levels lead to the activation of protein kinase A (PKA). mdpi.comamegroups.org PKA then phosphorylates various downstream target proteins, leading to a wide range of cellular responses. mdpi.com For example, in cardiac myocytes, this pathway increases heart rate and contractility, while in vascular smooth muscle, it promotes relaxation. guidetopharmacology.orgcvphysiology.com This pathway can also activate the raf-1 kinase/MAP kinase cascade. ahajournals.org In some cellular contexts, such as astrocytes, norepinephrine can activate β1-adrenergic receptors located on the inner nuclear membrane, directly influencing nuclear PKA activity and gene expression. biorxiv.orgnih.gov

These signaling pathways allow norepinephrine to exert diverse and cell-type-specific effects, regulating everything from cardiovascular function to metabolic processes and neuronal activity. mdpi.comguidetopharmacology.org

Norepinephrine Transporter (NET) Modulation

The Norepinephrine Transporter (NET) is a protein located on the surface of presynaptic noradrenergic neurons. ahajournals.org Its primary role is to clear norepinephrine from the synaptic cleft, the space between neurons, and transport it back into the presynaptic neuron. wikipedia.org This process, known as reuptake, is essential for terminating the signal of norepinephrine and regulating its concentration in the synapse. wikipedia.org As much as 90% of the norepinephrine released into the synapse is taken back up by NET. ahajournals.orgwikipedia.org

Inhibition of the norepinephrine transporter is a key mechanism for modulating noradrenergic neurotransmission. ahajournals.org By blocking the reuptake of norepinephrine, inhibitors effectively increase the concentration and duration of action of norepinephrine in the synaptic cleft. ahajournals.orgnih.gov This leads to enhanced activation of postsynaptic adrenergic receptors. ahajournals.org

The process of norepinephrine transport by NET is an active one, dependent on the co-transport of sodium and chloride ions. wikipedia.org The transporter functions by coupling the inward movement of one sodium ion and one chloride ion with the transport of one norepinephrine molecule. wikipedia.org

Several classes of drugs, including many antidepressants and psychostimulants, exert their effects by inhibiting NET. pnas.org These inhibitors can be broadly categorized based on their selectivity for NET over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.gov Some are selective norepinephrine reuptake inhibitors (NRIs), while others, known as serotonin-norepinephrine reuptake inhibitors (SNRIs), block both NET and SERT. nih.govjst.go.jp

The interaction of these inhibitors with NET is complex and involves specific binding sites within the transporter protein. Mutational studies have identified key amino acid residues in the S1 substrate-binding pocket of both NET and SERT that are crucial for the potency and selectivity of various inhibitors. drugbank.com For instance, the differential binding of drugs to transmembrane domain 6 (TM6) in SERT and NET is a key determinant for the dual-targeting mechanism of SNRIs. acs.org

The interaction of various compounds with the Norepinephrine Transporter (NET) is characterized by their specificity and potency. Specificity refers to the ability of a compound to bind preferentially to NET over other transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov Potency, on the other hand, is a measure of the concentration of a compound required to produce a specific effect, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates higher potency.

Norepinephrine itself has a high affinity for NET. The transporter is also a target for a wide range of therapeutic drugs and substances of abuse. pnas.org For example, some antidepressants are potent inhibitors of NET, which contributes to their therapeutic efficacy. nih.gov

The following table summarizes the binding affinities (Ki values) of several compounds for the human norepinephrine transporter, providing a comparative view of their potency.

CompoundKi (nM) for hNETSelectivity Profile
Nisoxetine 0.46 (rat NET)Selective for NET over SERT and DAT nih.gov
Reboxetine 1.1 (rat NET)Selective for NET over SERT and DAT nih.gov
Atomoxetine (Tomoxetine) Not specifiedSelective for NET pnas.org
Desipramine Not specifiedTricyclic antidepressant, potent NET inhibitor nih.gov
Milnacipran Nearly equipotent for SERT and NETSNRI nih.gov
Duloxetine Not specifiedSNRI, higher selectivity for SERT over NET nih.gov
Venlafaxine Not specifiedSNRI, sequential inhibition of SERT then NET nih.gov
Cocaine Not specifiedInhibits NET, DAT, and SERT uq.edu.au

Data compiled from multiple sources. pnas.orgnih.govnih.govuq.edu.au Note that some values are for rat NET, which is highly homologous to human NET.

The structural basis for the selectivity of these inhibitors lies in subtle differences in the amino acid sequences of the binding pockets of NET, SERT, and DAT. drugbank.com For example, studies have shown that specific residues within the transmembrane domains of these transporters play a critical role in determining the binding affinity and selectivity of different drugs. drugbank.comacs.org

Preclinical Pharmacokinetic Investigations of Norepinephrine Dipivalate

Comparative Membrane Permeability Studies (in vitro cellular models)

The addition of dipivalate esters to norepinephrine (B1679862) significantly increases its lipid solubility, a key factor in enhancing its ability to cross biological membranes. vulcanchem.com In vitro cellular models are crucial for quantifying this enhanced permeability across various barriers, such as the blood-brain barrier and intestinal epithelium.

The parent compound, norepinephrine, does not effectively cross the blood-brain barrier (BBB). nih.govpfizermedicalinformation.com This limits its utility in applications requiring central nervous system activity. The norepinephrine dipivalate prodrug is designed to overcome this limitation. The increased lipophilicity conferred by the dipivalate groups is expected to enhance passive diffusion across the tightly packed endothelial cells of the BBB. vulcanchem.com

Studies using in vitro BBB models assess barrier integrity by measuring transendothelial electrical resistance (TEER). nih.gov The permeability of a test compound is then measured and compared to that of control molecules. Norepinephrine itself has been used in such models to assess its effects on barrier function. nih.gov For its prodrug, the primary investigation would focus on quantifying its transport from the apical (blood side) to the basolateral (brain side) of the cell layer.

Table 1: Comparative Properties of Norepinephrine and this compound Relevant to BBB Penetration

PropertyNorepinephrine (Parent Compound)This compound (Prodrug)
LipophilicityLowHigh (Expected) vulcanchem.com
Primary Transport MechanismRestricted/Carrier-mediatedEnhanced Passive Diffusion (Hypothesized)
Blood-Brain Barrier PermeabilityPoor/Negligible nih.govpfizermedicalinformation.comPotentially Enhanced (Hypothesized) vulcanchem.com

The oral bioavailability of norepinephrine is virtually zero because it is rapidly metabolized by enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) in the gut and liver. nih.govderangedphysiology.com The prodrug form, this compound, protects the vulnerable catechol hydroxyl groups from this presystemic metabolism. vulcanchem.com

The enhanced lipophilicity of the prodrug is also expected to improve its transport across the intestinal epithelium. Preclinical models, such as the isolated perfused rabbit ileum, have been used to study the effects of norepinephrine on intestinal water and ion transport. nih.gov Similar models could be employed to determine the absorption characteristics of this compound. The expectation is that the prodrug would be absorbed more readily from the intestinal lumen into the bloodstream, where it would then be hydrolyzed by esterases in the blood and tissues to release active norepinephrine. vulcanchem.com This mechanism of bypassing first-pass metabolism and improving absorption is a common strategy in prodrug design. researchgate.net

Distribution Profiles in Preclinical Animal Models

Following absorption, a drug's distribution determines its concentration in various tissues. For this compound, the distribution profile is a two-part process: the distribution of the intact prodrug, followed by the distribution of the released norepinephrine.

In preclinical animal models, the distribution of norepinephrine has been studied. Following intravenous administration, norepinephrine localizes mainly in sympathetic nervous tissue. pfizermedicalinformation.com Studies in rats have examined its concentration in organs such as the heart, liver, kidney, and small intestine. nih.gov

As a more lipophilic molecule, this compound is expected to have a different initial distribution profile than norepinephrine. It would likely penetrate a wider range of tissues more rapidly before being metabolized. Once hydrolyzed, the resulting norepinephrine would largely follow its known distribution pattern, acting on adrenergic receptors in various organs. vulcanchem.comwikipedia.org The key advantage of the prodrug is its ability to deliver norepinephrine to tissues it might not otherwise reach efficiently, such as the central nervous system or the eye, as demonstrated by related compounds. google.com

The apparent volume of distribution (Vd) for norepinephrine is relatively small, at approximately 8.8 L, indicating it is largely confined to the circulatory system and sympathetic tissues. nih.govpfizermedicalinformation.com About 25% of norepinephrine in the plasma is bound to proteins, primarily albumin. nih.govpfizermedicalinformation.com

The increased lipophilicity of this compound would likely lead to a larger initial volume of distribution compared to the parent drug. Lipophilic compounds tend to distribute more extensively into fatty tissues and cross cell membranes more readily, which typically results in a higher Vd. Factors such as plasma protein binding of the prodrug, the rate of its hydrolysis in different tissues, and blood flow to various organs would all influence its distribution profile.

Metabolism and Excretion of this compound and Derived Norepinephrine

The metabolic pathway of this compound is designed to be sequential. First, the prodrug is hydrolyzed to release the active drug and pivalic acid. Second, the released norepinephrine is metabolized through its established pathways.

The dipivalate ester modification protects norepinephrine from rapid initial breakdown. vulcanchem.com The ester bonds are cleaved by esterase enzymes present in the blood and various tissues, releasing norepinephrine in a controlled manner. vulcanchem.com

The liberated norepinephrine is then metabolized by COMT and MAO in the liver and other tissues. nih.govpfizermedicalinformation.com The primary inactive metabolites produced are normetanephrine (B1208972) and vanillylmandelic acid (VMA). nih.govpfizermedicalinformation.com These metabolites are primarily conjugated with sulfate (B86663) or glucuronic acid and then excreted in the urine. nih.govpfizermedicalinformation.com Only a very small amount of norepinephrine is excreted unchanged. nih.gov The half-life of intravenously administered norepinephrine is very short, approximately 2.4 minutes, due to this rapid uptake and metabolism. nih.govpfizermedicalinformation.com The prodrug approach aims to prolong the effective duration of action by providing a sustained release of the parent compound.

Table 2: Metabolic Profile of Norepinephrine

ParameterDescription
Primary Metabolic EnzymesCatechol-O-methyltransferase (COMT), Monoamine oxidase (MAO) nih.govderangedphysiology.com
Major MetabolitesNormetanephrine, Vanillylmandelic acid (VMA) pfizermedicalinformation.com
Metabolite ActivityInactive pfizermedicalinformation.com
Primary Route of ExcretionRenal (as sulfate and glucuronide conjugates of metabolites) nih.govpfizermedicalinformation.com
Plasma Half-life~2.4 minutes pfizermedicalinformation.com

Catabolism by Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO)

Once norepinephrine is released from the dipivalate prodrug, its catabolism is primarily carried out by two key enzymes: Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO). nih.govpfizermedicalinformation.com These enzymes are central to the inactivation of catecholamines. pharmaguideline.comnih.gov

The location of metabolism plays a role in which enzyme acts first. MAO is largely responsible for metabolizing catecholamines within the neuron (intraneuronally), while COMT primarily acts on catecholamines that are circulating in the blood or are present in extraneuronal tissues. pharmaguideline.com The metabolic process can proceed through different pathways involving these enzymes. For instance, norepinephrine can first be converted by MAO and then by COMT, or vice-versa. pharmaguideline.comnih.gov The ultimate end-product of these degradation pathways is vanillylmandelic acid (VMA). cvpharmacology.comwikipedia.org

Table 1: Key Enzymes in Norepinephrine Catabolism

EnzymeLocationFunction
Catechol-O-Methyltransferase (COMT) Primarily extraneuronal tissues and bloodMethylates the meta-hydroxyl group of catecholamines. pharmaguideline.com
Monoamine Oxidase (MAO) Primarily intraneuronalOxidatively deaminates catecholamines. pharmaguideline.com

Identification and Quantification of Metabolites (e.g., Normetanephrine, Vanillylmandelic Acid)

The breakdown of norepinephrine results in several metabolites, with normetanephrine and vanillylmandelic acid (VMA) being the most significant. nih.govpfizermedicalinformation.com Normetanephrine is an intermediate metabolite formed by the action of COMT on norepinephrine. nih.govmedscape.com VMA is the final end-stage metabolite of norepinephrine degradation. cvpharmacology.comwikipedia.org

Other inactive metabolites that are formed include 3-methoxy-4-hydroxyphenylglycol (MHPG), 3,4-dihydroxymandelic acid, and 3,4-dihydroxyphenylglycol. pfizermedicalinformation.com The identification and quantification of these metabolites are crucial in pharmacokinetic studies and are often performed by analyzing urine samples collected over a 24-hour period. nih.gov High-performance liquid chromatography (HPLC) with electrochemical detection is a common analytical method used for this purpose. d-nb.info Research has shown a high correlation between the urinary excretion rates of norepinephrine and its primary metabolites, suggesting that their measurement provides a reliable indication of total norepinephrine production and turnover in the body. nih.gov

Table 2: Major Metabolites of Norepinephrine

MetaboliteDescriptionPrecursor(s)
Normetanephrine An intermediate metabolite. caymanchem.comNorepinephrine
Vanillylmandelic Acid (VMA) The principal end-product of metabolism. wikipedia.orgwikipedia.orgNormetanephrine, 3-methoxy-4-hydroxyphenylglycol (MHPG)
3-methoxy-4-hydroxyphenylglycol (MHPG) A significant metabolite. pharmaguideline.com3,4-dihydroxyphenylglycol (DHPG)

Routes of Excretion of Metabolites

The metabolites of norepinephrine are water-soluble compounds, which facilitates their elimination from the body. msdmanuals.com The primary route of excretion for these metabolites is through the kidneys and into the urine. nih.govwikipedia.org Very small amounts of norepinephrine are excreted unchanged. pfizermedicalinformation.com

In the liver and other tissues, the metabolites, such as normetanephrine and VMA, are often conjugated with sulfate or glucuronic acid. nih.govpfizermedicalinformation.com This conjugation process further increases their water solubility, preparing them for renal excretion. msdmanuals.com These conjugated metabolites are then filtered from the blood by the glomeruli in the kidneys and eliminated in the urine. msdmanuals.com While renal excretion is the main pathway, the biliary system can also contribute to the excretion of certain drug metabolites. msdmanuals.com

Preclinical Pharmacodynamic Studies of Norepinephrine Dipivalate

In Vivo Pharmacological Responses in Animal Models

Studies in animal models of disease have been crucial in defining the hemodynamic effects of norepinephrine (B1679862), the active metabolite of norepinephrine dipivalate.

In conscious dog models, norepinephrine administration has been shown to dose-dependently increase MAP, cardiac output, and oxygen delivery. mdpi.com Studies on dogs with pacing-induced heart failure showed that plasma norepinephrine levels increased significantly. nih.gov In healthy, normovolemic dogs rendered hypotensive with isoflurane, norepinephrine infusion was found to be a highly effective intervention, improving arterial blood pressure, cardiac output, and oxygen consumption, often with a baroreceptor-reflex-mediated decrease in heart rate. mdpi.com

Table 1: Hemodynamic Effects of Norepinephrine in Animal Disease Models This table is interactive. You can sort and filter the data.

Animal Model Condition Key Findings Citations
Mouse Sepsis (CLP) Increased Mean Arterial Pressure (MAP) and Heart Rate (HR). nih.govnih.gov
Mouse Sepsis (CLP) Did not improve survival rate despite hemodynamic support. nih.govplos.org
Mouse Sepsis (CLP) Early heart rate, but not MAP, was predictive of mortality. nih.govnih.gov
Conscious Dog Isoflurane-induced hypotension Dose-dependent increases in MAP, Cardiac Output (CO), and oxygen delivery. mdpi.com
Conscious Dog Pacing-induced heart failure Significantly increased plasma norepinephrine levels. nih.gov

The rat model of retinopathy of prematurity (ROP) is a well-established and clinically relevant model for testing the efficacy of anti-angiogenic compounds. nih.gov This model effectively mimics the pathological ocular angiogenesis, or retinal neovascularization, seen in human ROP. nih.gov It has been utilized to assess numerous anti-angiogenic agents, antioxidants, and anti-inflammatory drugs. nih.govnih.gov

While specific studies investigating the anti-angiogenic activity of this compound directly in rat retinopathy models are not prominent in the available literature, related catecholamine prodrugs have been explored. For instance, (S)-isoproterenol dipivalate hydrochloride was studied in a rat model of diabetic retinopathy. google.com The rationale for using prodrugs like dipivalate esters is their increased lipophilicity, which enhances penetration through tissues like the cornea, after which they are hydrolyzed to the active compound. google.comgoogle.com The anti-angiogenic potential has been demonstrated for certain catecholamines and related compounds, particularly those with an S-configuration, which have been found to inhibit processes like endothelial cell capillary tube formation in vitro. google.comgoogle.com

Norepinephrine, the active form of this compound, is a critical neurotransmitter and neuromodulator in the brain. wikipedia.org Its release is central to mobilizing the brain and body for action, increasing arousal, alertness, and attention, particularly during situations of stress or danger as part of the fight-or-flight response. wikipedia.org

Norepinephrine is synthesized and released from neurons originating primarily in the locus coeruleus in the brainstem. wikipedia.orgnih.gov From here, it is distributed throughout the brain and released from axonal varicosities. nih.gov The release process is a classic example of neurotransmission: upon the arrival of an action potential, synaptic vesicles containing norepinephrine fuse with the presynaptic membrane and release their contents into the synaptic cleft via exocytosis. wikipedia.orgwikipedia.org

Modern research techniques have enabled the real-time observation of these dynamics. Cell-based neurotransmitter fluorescent-engineered reporters (CNiFERs), for example, have been implanted into the frontal cortex of mice to measure the precise timing of norepinephrine release during behavioral tasks. nih.gov These tools leverage the specificity of G-protein coupled receptors to optically detect local neurotransmitter activity with high chemical and temporal resolution. nih.gov

Table 2: Summary of Norepinephrine Release Dynamics in the Brain This table is interactive. You can sort and filter the data.

Aspect of Release Description Citations
Primary Source Locus Coeruleus (LC) in the brainstem. wikipedia.orgnih.gov
Mechanism Released from synaptic vesicles via exocytosis upon arrival of an action potential. wikipedia.orgwikipedia.org
Function Acts as a neurotransmitter and neuromodulator involved in arousal, attention, and stress responses. wikipedia.org
Measurement Can be measured in real-time in vivo using techniques like cell-based neurotransmitter fluorescent-engineered reporters (CNiFERs). nih.gov

In Vitro Cellular and Tissue-Level Responses

Norepinephrine directly stimulates the contraction of vascular smooth muscle cells (VSMCs), a fundamental mechanism for regulating vascular tone and blood pressure. cvphysiology.com This contractile response is initiated by chemical stimuli, where norepinephrine binds to specific receptors on the VSMC surface. cvphysiology.com

In vitro studies using cultured VSMCs from rabbit aorta have demonstrated that norepinephrine causes a concentration-dependent increase in calcium efflux, which is an index of the calcium flux that mediates contraction. nih.gov This effect had an EC50 (the concentration at which half the maximal response is observed) of 100 nM. nih.gov The contraction is mediated by alpha-1-adrenergic receptors, as the effect was blocked by the alpha-1 selective antagonist prazosin (B1663645) but not by the alpha-2 selective antagonist yohimbine. nih.gov The process involves an increase in intracellular calcium, which binds to calmodulin, subsequently activating myosin light chain kinase (MLCK) to phosphorylate myosin and initiate contraction. cvphysiology.com

Table 3: In Vitro Effects of Norepinephrine on Vascular Smooth Muscle Cells This table is interactive. You can sort and filter the data.

Cell Type Parameter Measured Key Finding EC50 / IC50 Citations
Rabbit Aortic VSMC 45Calcium Efflux Concentration-related increase EC50 = 100 nM nih.gov
Rabbit Aortic VSMC Norepinephrine-stimulated 45Ca efflux Blocked by Prazosin IC50 ≈ 0.1 nM nih.gov
Rabbit Aortic VSMC Norepinephrine-stimulated 45Ca efflux Not blocked by Yohimbine IC50 > 100 nM nih.gov

In vitro studies have shown that norepinephrine can directly activate human platelets in a concentration-dependent manner. nih.govmdpi.com Platelet activation is a key process in hemostasis and thrombosis and can be initiated by various agonists. austinpublishinggroup.com

When isolated human platelets are stimulated with norepinephrine, there is a significant, concentration-dependent increase in the surface expression of P-selectin, a marker of platelet activation and degranulation. nih.gov This effect becomes statistically significant at norepinephrine concentrations of 10 µM and higher. nih.gov Similarly, norepinephrine stimulation leads to a concentration-dependent increase in the formation of platelet-derived microparticles, which are also indicative of activation. nih.gov The underlying mechanism for this activation involves a rise in intracellular calcium concentrations, which is a critical step for triggering morphological changes, granule secretion, and the expression of a procoagulant surface on the platelet. mdpi.com

Table 4: Concentration-Dependent Effects of Norepinephrine on In Vitro Platelet Activation This table is interactive. You can sort and filter the data.

Platelet Source Activation Marker Norepinephrine Concentration Observation Citations
Healthy Controls P-selectin Expression ≥ 10 µM Significant increase in P-selectin positive platelets. nih.gov
Healthy Controls Microparticle Formation ≥ 10 µM Significant increase in microparticle-positive platelets. nih.gov
Human Platelets Phosphatidylserine (PS) Exposure 0.001 - 10 µM Gradual, concentration-dependent increase in PS-exposing platelets. mdpi.com

Endothelial Cell Capillary Tube Formation Assays

Norepinephrine, the active metabolite of this compound, has been investigated for its effects on angiogenesis, the formation of new blood vessels from pre-existing ones. A key in vitro method to study angiogenesis is the endothelial cell capillary tube formation assay. In this assay, endothelial cells are cultured on a basement membrane extract, and their ability to form three-dimensional, capillary-like structures is observed and quantified.

Research into the direct effects of norepinephrine on endothelial tube formation has yielded nuanced results. One study found that treating Human Umbilical Vein Endothelial Cells (HUVECs) with 10 μM of norepinephrine did not, by itself, have a significant effect on the formation of these tubular structures. bioscientifica.com However, the influence of norepinephrine on angiogenesis appears to be significantly modulated by the cellular microenvironment. For example, when endothelial cells were co-cultured with breast cancer cells, the pro-angiogenic effects of norepinephrine were markedly enhanced. bioscientifica.com This suggests an indirect mechanism, where norepinephrine stimulates tumor cells to release factors that, in turn, promote endothelial cell tube formation. bioscientifica.com

Further studies have explored the dose-dependent nature of norepinephrine's influence on angiogenic factors. In cultured cardiac fibroblasts, low concentrations of norepinephrine (0.01 μM) were found to significantly up-regulate the expression of Connective Tissue Growth Factor (CTGF), while high concentrations (100 μM) led to a significant down-regulation. nih.gov Conversely, high concentrations of norepinephrine (100 μM) significantly increased the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.gov Interestingly, the resulting CTGF/VEGF complex was found to inhibit the angiogenesis of endothelial cells in a tube formation assay. nih.gov

In a different context, systemic treatment with norepinephrine in a mouse model of limb ischemia was shown to significantly increase neovascularization. plos.org This was demonstrated by a 2.35-fold increase in capillary density in the ischemic tissue compared to controls. plos.org This pro-angiogenic effect in vivo is thought to be mediated, at least in part, by the mobilization of endothelial progenitor cells and an increase in local VEGF concentrations. plos.org

These findings indicate that the effect of norepinephrine, and by extension its prodrug this compound, on capillary tube formation is not straightforward. It is highly dependent on the cellular context, concentration, and the interplay with other cell types and signaling molecules. The indirect effects, mediated through other cells like tumor cells or fibroblasts, appear to be a critical component of its role in modulating angiogenesis.

Table 1: Effect of Norepinephrine on Angiogenic Factor Expression in Cardiac Fibroblasts

Norepinephrine Concentration CTGF Expression VEGF Expression Effect on Endothelial Tube Formation
0.01 μM Significantly Increased No Change -
0.1 μM No Change No Change -
100 μM Significantly Decreased Significantly Increased Inhibitory (via CTGF/VEGF complex)

Data derived from a study on cultured rat cardiac fibroblasts. nih.gov

Receptor-Mediated Signaling in Isolated Cells

This compound exerts its pharmacological effects following in vivo hydrolysis to norepinephrine. Norepinephrine, in turn, functions by binding to adrenergic receptors (ARs) on the surface of various cells, including endothelial cells. nih.gov Endothelial cells are known to express multiple subtypes of adrenergic receptors, primarily α1, α2, and β2 receptors, which mediate the downstream signaling cascades. nih.govoup.com

The binding of norepinephrine to these receptors on isolated endothelial cells triggers a variety of signaling pathways. Activation of β2-adrenergic receptors, for instance, has been shown to be a key mechanism in norepinephrine-mediated effects. In studies involving co-cultures of endothelial and breast cancer cells, norepinephrine-induced angiogenesis was linked to the activation of a β2-AR–PKA–mTOR pathway in the cancer cells. bioscientifica.comnih.gov This led to the upregulation of the Notch ligand Jagged 1, which then activated Notch signaling in the adjacent endothelial cells, promoting capillary-like sprout formation. bioscientifica.comnih.gov

Direct effects on endothelial cells have also been characterized. In neonatal rat endothelial cells, norepinephrine was found to induce apoptosis in a dose- and time-dependent manner. oup.com This effect was significantly attenuated by β-adrenergic antagonists, particularly the β2-selective antagonist ICI-118,551, indicating a primary role for the β2-adrenergic pathway in this pro-apoptotic signaling. oup.com The signaling cascade was shown to involve the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-2 and -3. oup.com

Furthermore, norepinephrine signaling can influence the expression of key factors involved in angiogenesis and tissue remodeling. In nasopharyngeal carcinoma cells, norepinephrine treatment led to increased levels of VEGF, as well as matrix metalloproteinases MMP-2 and MMP-9. aacrjournals.org This effect was blocked by the β-blocker propranolol, again highlighting the importance of β-adrenergic receptor signaling. aacrjournals.org The supernatant from these norepinephrine-treated cancer cells was able to induce endothelial cell tube formation, an effect that could be neutralized by an anti-VEGF antibody, confirming the functional role of VEGF in this process. aacrjournals.org

Table 2: Effect of Adrenergic Antagonists on Norepinephrine-Induced Apoptosis in Endothelial Cells

Treatment Apoptotic Cells (%) Pathway Implicated
Control Baseline -
Norepinephrine (100 μM) 66% ± 5% β-adrenergic (predominantly β2)
NE + Prazosin (α1 antagonist) No significant attenuation α1-adrenergic pathway not primary
NE + Yohimbine (α2 antagonist) No significant attenuation α2-adrenergic pathway not primary
NE + Propranolol (β antagonist) Significant attenuation β-adrenergic pathway
NE + ICI-118,551 (β2 antagonist) Most significant attenuation β2-adrenergic pathway

Data represents the percentage of TUNEL-positive apoptotic cells after 48 hours. Derived from a study on neonatal rat endothelial cells. oup.com

Advanced Analytical Methodologies for Norepinephrine Dipivalate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography, a powerful laboratory technique, is central to the analysis of norepinephrine (B1679862) dipivalate and its derivatives. It allows for the separation of individual components from a mixture, which can then be identified and quantified. wikipedia.org High-performance liquid chromatography (HPLC) is a particularly prevalent method due to its high resolution and sensitivity. wikipedia.org

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of compounds that absorb UV light. news-medical.net The principle behind this method is the separation of components in a liquid sample via a column packed with a solid adsorbent material (stationary phase), through which a liquid solvent (mobile phase) is pumped at high pressure. wikipedia.orgnews-medical.net As the sample passes through the column, different components travel at different rates, leading to their separation. wikipedia.org A UV detector then measures the absorbance of the eluting components at a specific wavelength, allowing for their quantification based on the Beer-Lambert law. news-medical.net

For the analysis of norepinephrine, a precursor to norepinephrine dipivalate, a validated HPLC-UV method has been developed for its estimation in rodent urine samples. seyboldreport.org This method demonstrated linearity in the concentration range of 10-35 µg/mL. seyboldreport.org Another study successfully developed and validated a simultaneous HPLC-UV method for the estimation of norepinephrine and serotonin (B10506) in mouse brain samples, showing a wide linearity range of 50-4000 ng/mL for norepinephrine. nih.govresearchgate.net

Table 1: HPLC-UV Method Parameters for Norepinephrine Analysis

ParameterRodent Urine Sample Analysis seyboldreport.orgMouse Brain Sample Analysis nih.govresearchgate.net
Mobile Phase o-phosphoric acid (80%): acetonitrile (B52724) (70:30)0.05% formic acid and acetonitrile (90:10, v/v)
Column C8 (250 x 4.6 mm, 5 µm)C18
Flow Rate 0.5 mL/min1 mL/min
Detection Wavelength (λmax) 275 nmNot Specified
Linearity Range 10-35 µg/mL50-4000 ng/mL
Limit of Detection (LOD) 1.17 µg/mLNot Specified
Limit of Quantification (LOQ) 3.55 µg/mLNot Specified
Retention Time 4 minNot Specified
Recovery Repeatable and recoverable within the given range86.04-89.01%

HPLC with Fluorescence Detection (e.g., pre-column derivatization methods)

HPLC with fluorescence detection (HPLC-FLD) offers enhanced sensitivity and selectivity for compounds that are naturally fluorescent or can be made fluorescent through a chemical reaction (derivatization). measurlabs.com The fluorescence detector excites the sample with a high-energy light source and measures the emitted light at a different, longer wavelength. measurlabs.com This technique is particularly useful for trace analysis. thermofisher.com

Pre-column derivatization is a common strategy to improve the detection of non-fluorescent or weakly fluorescent compounds like norepinephrine. This involves reacting the analyte with a fluorescent reagent before it is injected into the HPLC system. oup.comakjournals.com For instance, a method for determining urinary norepinephrine and epinephrine (B1671497) utilizes pre-column derivatization with 1,2-diphenylethylenediamine, followed by fluorescence detection. oup.com This method demonstrated high precision and a detection limit of less than 0.4 nmol/L for each analyte. oup.com Another approach used a BODIPY fluorescent dye as a pre-column derivatization reagent for the analysis of catecholamines, including norepinephrine, in biological samples. akjournals.com

Table 2: HPLC-FLD with Pre-column Derivatization for Norepinephrine Analysis

ParameterUrinary Norepinephrine Analysis oup.comCatecholamine Analysis in Biological Samples akjournals.com
Derivatization Reagent 1,2-diphenylethylenediamine1, 3, 5, 7-tetramethyl-8-(N-hydroxysuccinimidyl propionic ester)-difluoro-boradiaza-s-indacene (BODIPY dye)
Detection FluorometricFluorescence (λex/λem = 493 nm/513 nm)
Detection Limit < 0.4 nmol/LNot Specified
Within-day CV 3.0-4.0% (normal & high conc.), 4.2-6.8% (low conc.)Not Specified
Between-day CV 3.4-7.1% (normal & high conc.), 6.8-9.2% (low conc.)Not Specified

HPLC with Electrochemical Detection

HPLC with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for the analysis of electroactive compounds, such as catecholamines. lcms.cz This technique is considered a preferred method for the routine analysis of norepinephrine and its metabolites in biological fluids like plasma and urine. lcms.cznih.gov The detector measures the current generated by the oxidation or reduction of the analyte as it passes over an electrode set at a specific potential. ingentaconnect.com

A reversed-phase HPLC-ECD assay was developed for the simultaneous measurement of norepinephrine, epinephrine, and dopamine (B1211576) in plasma. nih.gov This method had a minimum detection limit of less than 10 pg. nih.gov Another study established an HPLC-ECD method for determining norepinephrine bitartrate (B1229483) and its related substances, demonstrating high sensitivity with detection limits ranging from 0.07 to 0.2 ng. ingentaconnect.com

Table 3: HPLC-ECD Method Parameters for Norepinephrine Analysis

ParameterPlasma Catecholamine Analysis nih.govNorepinephrine Bitartrate Analysis ingentaconnect.comRat Vas Deferens Metabolite Analysis nih.gov
Mobile Phase 7% methanol (B129727) in 0.1 M citrate (B86180) buffer with 0.3 mM EDTA and 0.5 mM 1-octanesulfonic acid0.05% sodium heptanesulfonate solution (pH 2.2 with phosphoric acid)-acetonitrile (925:75)Not Specified
Column Reversed-phaseODS (TSK C18, 150 mm×4.6 mm, 5 μm)Reversed-phase
Flow Rate 1.2 ml/minNot SpecifiedNot Specified
Detection Potential +650 mV (guard cell), +100 mV & +350 mV (analytical cell)+0.6 V (glassy carbon electrode)Not Specified
Detection Limit < 10 pg0.07 ng (norepinephrine)300 pg to 1 ng per initial sample
Linearity Range Basal concentrations to 400 ng/ml0.05-5 μg/mLNot Specified
Intra-assay Variation < 10%Not SpecifiedNot Specified
Inter-assay Variation < 15%Not SpecifiedNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com This method is particularly valuable for trace analysis and has become a preferred technique for the quantification of catecholamines in plasma, often replacing electrochemical detection. thermofisher.com

A robust LC-MS/MS method was developed for the simultaneous determination of 11 monoamine neurotransmitters and their metabolites, including norepinephrine, in human blood and urine. acs.org This method required only small sample volumes and demonstrated good linearity and recovery. acs.org Another LC-MS/MS method for quantifying catecholamines in urine utilized a simple liquid-liquid extraction for sample cleanup. thermofisher.com Furthermore, an ultrasensitive method involving in-matrix derivatization with propionic anhydride (B1165640) combined with LC-MS/MS allows for the simultaneous quantification of unconjugated L-DOPA, catecholamines, and metanephrines in plasma. nih.gov

Table 4: LC-MS/MS Method Parameters for Norepinephrine Analysis

ParameterMonoamine Neurotransmitter Analysis in Human Samples acs.orgCatecholamine Analysis in Urine thermofisher.comPlasma Catecholamine and Metanephrine Analysis nih.govPlasma Catecholamine Analysis thermofisher.com
Sample Volume 100 μL (blood), 200 μL (urine)Not Specified50 μL500 µL
Separation Column C18 (4.6 mm × 150 mm, 1.8 μm)Mixed-modeLuna Phenyl-Hexyl (2.0 × 150 mm, 3 μm)Not Specified
Ionization Mode Positive (Multiple Reaction Monitoring)Positive (Heated Electrospray Ionization)Not SpecifiedNot Specified
Limit of Detection 0.0182–0.0797 ng/mLNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification 0.0553–0.2415 ng/mLNot SpecifiedNot Specified25 ng/mL (norepinephrine)
Linearity (R2) 0.9959–0.9994Not Specified> 0.85 (compared to HPLC-ECD)Not Specified
Recovery 73.37%–116.63% (blood), 80.9%–115.33% (urine)Not Specified95–105%91.2-112%
Intra-assay CV (%) 0.24–9.36Not Specified<8.2%<4.5%
Inter-assay CV (%) 0.85–9.67Not Specified<8.2%Not Specified

Sample Preparation Techniques for Biological Matrices (in vitro media, animal tissues/biofluids)

The complexity of biological matrices necessitates sample preparation to remove interfering substances and enrich the target analytes before instrumental analysis. nih.govijpsjournal.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govijpsjournal.com

Extraction and Purification Protocols

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/biological sample and an organic solvent. ijpsjournal.com A simple LLE procedure has been effectively used for the cleanup of urine samples before LC-MS/MS analysis of catecholamines and metanephrines. thermofisher.com In another method, plasma samples were derivatized with dansyl chloride and then extracted and enriched with ethyl acetate (B1210297) before HPLC-MS/MS analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used method for purifying and concentrating analytes from biological samples. ijpsjournal.com It involves passing the sample through a cartridge containing a solid adsorbent (sorbent) that retains the analytes of interest. ijpsjournal.com Interfering components are washed away, and the purified analytes are then eluted with a different solvent. nih.gov Various sorbents are used for catecholamine extraction, including weak cation exchange (WCX) and alumina. thermofisher.comnih.govsrce.hr For instance, plasma samples can be processed using WCX SPE columns before LC-MS analysis. thermofisher.com Alumina has also been shown to be effective for the SPE of norepinephrine and epinephrine from rat brain tissue homogenates. srce.hr

Derivatization Procedures for Enhanced Detection

While this compound is itself a derivative of norepinephrine, further derivatization is often essential for enhancing its detectability in complex biological matrices, improving chromatographic behavior, and increasing sensitivity in analytical methods like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govkoreascience.krresearchgate.net The primary targets for derivatization on the this compound molecule are the primary amine and the secondary hydroxyl group on the ethylamine (B1201723) side chain, as the catechol hydroxyls are already esterified.

Common derivatization strategies include acylation and silylation. koreascience.krpsu.edu These reactions aim to increase molecular weight, improve thermal stability, enhance volatility for GC analysis, and introduce functionalities that are highly responsive to specific detectors. researchgate.net

Acylation: This process involves the introduction of an acyl group. Reagents like propionic anhydride or N-methyl-bis(heptafluorobutyramide) (MBHFBA) are used. nih.govkoreascience.kr Acylation of the primary amine group reduces its polarity and can improve chromatographic peak shape. The use of fluorinated acylating agents, such as MBHFBA, is particularly advantageous for GC with Electron Capture Detection (ECD) or for mass spectrometry, as they introduce high-mass, specific fragmentation patterns. koreascience.kr One study demonstrated that in-situ derivatization with propionic anhydride directly in plasma samples significantly improved the sensitivity of LC-MS/MS analysis for catecholamines, achieving unprecedentedly low limits of quantification. nih.gov

Silylation: This is a common technique for GC analysis where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. koreascience.kr Reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) can be used to derivatize the amine and hydroxyl groups, rendering the molecule more volatile and thermally stable. koreascience.kr A two-step derivatization, involving silylation of hydroxyl groups followed by acylation of the amine, can provide selective and stable derivatives with excellent properties for GC-MS analysis. koreascience.kr Databases like the NIST WebBook contain mass spectra for TMS derivatives of norepinephrine, which serve as valuable references for identifying related compounds. nist.govnist.gov

Schiff Base Formation: For techniques like MALDI imaging mass spectrometry, derivatization with reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) can be employed. nih.gov This reagent reacts with the primary amine to form a stable Schiff base, which improves sensitivity and specificity by adding a readily ionizable chromophore to the molecule. nih.gov

The selection of a derivatization procedure depends on the analytical technique being used, the sample matrix, and the specific information required.

Derivatization ReagentAbbreviationTarget Functional Group(s)Purpose & Analytical TechniqueReference
Propionic Anhydride-Primary AmineIncreases sensitivity for LC-MS/MS analysis. nih.gov
N-methyl-bis(heptafluorobutyramide)MBHFBAPrimary AmineForms stable, volatile derivatives for GC-MS with enhanced detection. koreascience.kr
N-methyl-N-(trimethylsilyl)-trifluoroacetamideMSTFAHydroxyl, Primary AmineIncreases volatility and thermal stability for GC-MS analysis. koreascience.kr
4-hydroxy-3-methoxycinnamaldehydeCAPrimary AmineForms Schiff base to improve sensitivity and specificity for MALDI Imaging MS. nih.gov

Spectroscopic and Other Advanced Characterization Methods for Structural Elucidation (beyond basic identification)

Beyond simple identification, a combination of advanced spectroscopic techniques is required for the complete structural elucidation of this compound and its potential derivatives, impurities, or metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and complementary methods for this purpose. outsourcedpharma.comfrontiersin.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation by providing characteristic fragmentation patterns. For this compound, key fragmentations would involve the cleavage of the pivaloyl ester groups and the ethylamine side chain. Analysis of the closely related compound dipivefrin (B1670744) (epinephrine dipivalate) using chemical ionization (CI) MS and thermospray HPLC/MS confirmed the presence and structure of monopivaloyl metabolites. wdh.ac.id For derivatized norepinephrine, MS³ analysis was used to overcome the non-specific loss of water in MS/MS, highlighting the depth of structural information that can be obtained. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it unparalleled for definitive structure confirmation. frontiersin.orgnih.gov

¹H NMR: Would be used to identify and assign signals for all protons in the this compound molecule. This includes the aromatic protons, the protons on the ethylamine side chain, and the highly characteristic signal from the tert-butyl groups of the pivaloyl esters.

¹³C NMR: Complements the ¹H NMR by providing chemical shifts for each carbon atom, including the carbonyl carbons of the ester groups. ijmrhs.com

2D NMR Techniques: Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the protons of the tert-butyl groups and the ester carbonyl carbons, confirming the pivalate (B1233124) ester structure.

The integration of MS and NMR data provides the highest level of confidence in structural elucidation. frontiersin.org While MS excels at detecting and providing molecular formulas for trace-level components, NMR provides the definitive atomic-level structural map of the molecule. outsourcedpharma.com

Analytical TechniqueType of Information ProvidedApplication to this compoundReference
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement and elemental composition.Confirms the molecular formula of the parent ion and its fragments. outsourcedpharma.com
Tandem Mass Spectrometry (MS/MS, MS³)Structural information from fragmentation patterns.Identifies loss of pivaloyl groups and cleavage of the ethylamine side chain to confirm structure. nih.govwdh.ac.id
¹H NMR SpectroscopyInformation on the chemical environment and connectivity of protons.Assigns signals for aromatic, side-chain, and tert-butyl protons. nih.gov
¹³C NMR SpectroscopyInformation on the chemical environment of carbon atoms.Identifies all carbon atoms, including the characteristic ester carbonyl carbons. ijmrhs.com
2D NMR (COSY, HSQC, HMBC)Detailed atomic connectivity (H-H, C-H).Unambiguously confirms the complete molecular structure and assignment of all atoms. nih.gov

Computational and Theoretical Research on Norepinephrine Dipivalate

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and experimentally measured values. srmist.edu.in

The therapeutic efficacy of Norepinephrine (B1679862) dipivalate is contingent upon its bioactivation—the hydrolysis of its two pivalate (B1233124) ester groups to release the active Norepinephrine. This conversion is primarily mediated by esterase enzymes present in ocular tissues, such as cholinesterase and carboxylesterase. nih.govpatsnap.comuef.fi

QSAR models can be developed to predict the rate of this enzymatic hydrolysis. While specific QSAR models exclusively for Norepinephrine dipivalate are not prominent in public literature, the methodology has been established for other ester prodrugs. nih.govresearchgate.net Such models typically take the form of a linear or non-linear equation:

Rate of Hydrolysis = f (Descriptor 1, Descriptor 2, ... Descriptor n)

Key molecular descriptors that have been shown to influence the hydrolysis rate of ester prodrugs include:

Lipophilicity (log P): This parameter affects the partitioning of the prodrug into the enzyme's active site. researchgate.net

Electronic Parameters: Descriptors like the charge on specific atoms (e.g., the carbonyl carbon of the ester) can indicate susceptibility to nucleophilic attack by the enzyme's catalytic residues. nih.gov

Steric Parameters: The size and shape of the ester promoiety (in this case, the pivaloyl groups) can influence how well the prodrug fits into the enzyme's binding pocket. Studies on other benzoate (B1203000) esters have shown that branched alkyl chains, similar to the tertiary butyl group in pivalate, generally lead to slower hydrolysis rates compared to their linear isomers. unil.chnih.gov

By developing a robust QSAR model based on a series of related ester prodrugs, it becomes possible to predict the activation rate of new, unsynthesized analogs, thereby guiding the design of prodrugs with optimal conversion kinetics. researchgate.net

This compound was specifically designed to improve the ocular bioavailability of its parent compound, epinephrine (B1671497) (of which norepinephrine is the immediate precursor). nih.gov The primary structural modification—the addition of two pivaloyl groups—dramatically increases the molecule's lipophilicity. entokey.comwikipedia.org This enhanced lipophilic character is the key to its improved corneal penetration. mdpi.comdrugbank.com

QSPR models are employed to correlate these structural features with properties like bioavailability and tissue distribution. mdpi.com The most critical descriptor in this context is the logarithm of the partition coefficient (log P), which quantifies lipophilicity. researchgate.net

Compoundlog P (experimental)LipophilicityCorneal Penetration
Norepinephrine -1.37HydrophilicLow
This compound 1.7LipophilicHigh (approx. 17-fold > Norepinephrine)

Table 1: Comparison of Lipophilicity and Corneal Penetration. Data sourced from wikipedia.org.

Computational tools can predict various physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) properties based on a compound's structure. researchgate.net These predictions help in the early assessment of a drug candidate's potential.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound
PropertyPredicted Value/ClassImplication
Molecular Weight351.44 g/molComplies with Lipinski's Rule of Five (<500), favoring good absorption. wikipedia.org
log P (Octanol/Water)~1.7 - 3.7Indicates high lipophilicity, crucial for membrane permeability. wikipedia.org
Topological Polar Surface Area (TPSA)~90 ŲWithin the acceptable range for good oral bioavailability (<140 Ų). researchgate.net
Corneal PermeabilityHighEnhanced due to increased lipophilicity from pivaloyl groups. nih.goventokey.com
Aqueous SolubilityLowA consequence of high lipophilicity. researchgate.net
Blood-Brain Barrier (BBB) PermeationPredicted to not permeateReduces potential for central nervous system side effects.

These QSPR models allow researchers to virtually screen compounds and prioritize those with a higher probability of reaching their target site in sufficient concentrations. nih.govnih.gov

Once this compound is hydrolyzed, the released Norepinephrine must bind to adrenergic receptors (alpha and beta) to exert its therapeutic effect. patsnap.com Computational models, particularly 3D-QSAR, are powerful tools for predicting the binding affinity and selectivity of a ligand for its receptor. unict.it

These models go beyond 2D descriptors and consider the three-dimensional structure of the molecules. The process typically involves:

Conformational Analysis: Determining the low-energy 3D shape of a series of active ligands.

Molecular Alignment: Superimposing the ligands based on common structural features or pharmacophores.

Grid-Based Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields around them.

Statistical Correlation: Using methods like Partial Least Squares (PLS) to correlate the field values with the experimental binding affinities.

The resulting model can be visualized as a 3D contour map, highlighting regions where steric bulk or specific electronic properties (positive or negative charge) increase or decrease binding affinity. This provides a visual and quantitative guide for designing new molecules with improved potency and selectivity for specific adrenergic receptor subtypes (e.g., β1 vs. β2). diva-portal.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic, atom-level view of biological processes. These methods are used to explore how this compound interacts with enzymes and how its active form, Norepinephrine, binds to its target receptors. medchemexpress.commedchemexpress.com

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov By simulating the Norepinephrine molecule within the binding site of an adrenergic receptor, researchers can observe the dynamics of the interaction, including:

Binding Pose Stability: Assessing whether the initial docked pose of the ligand is stable over the course of the simulation.

Key Amino Acid Interactions: Identifying the specific amino acid residues in the receptor that form crucial hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. For Norepinephrine, key interactions involve serine residues in transmembrane helix 5 and an aspartate residue in helix 3. diva-portal.org

Conformational Changes: Observing how the receptor's shape might change upon ligand binding, which is fundamental to its activation and signaling cascade. nih.gov

Interestingly, one study has suggested that unmetabolized this compound itself may also bind to β-adrenergic receptors, although the significance of this is not yet fully understood. entokey.com MD simulations could be employed to compare the binding dynamics and stability of the prodrug versus the active drug at the receptor site, potentially clarifying this observation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., an esterase enzyme) to form a stable complex. nih.gov

The process involves:

Obtaining Structures: Using the 3D structures of the prodrug and the target enzyme (often from X-ray crystallography or homology modeling).

Defining the Binding Site: Identifying the catalytic active site of the esterase, which typically contains a catalytic triad (B1167595) of amino acids (e.g., Serine, Histidine, and Glutamic/Aspartic acid). core.ac.uk

Sampling Conformations: Allowing the ligand (this compound) to adopt various positions and orientations within the binding site.

Scoring: Calculating a binding energy or score for each pose to rank them. Lower binding energy values typically indicate a more favorable interaction. wikipedia.orgnih.gov

Docking studies can predict how this compound fits into the active site of corneal esterases like cholinesterase. nih.gov The results can reveal key interactions that stabilize the enzyme-prodrug complex and position the ester bond for hydrolysis by the catalytic serine residue. core.ac.uk

For a more detailed understanding, these docking results can be used as a starting point for more complex simulations, such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods. mdpi.com These simulations can model the chemical reaction of ester hydrolysis itself, allowing researchers to investigate the transition state and calculate the energy barrier for the reaction, providing a deep, mechanistic insight into the prodrug's activation pathway. mdpi.com

Conformational Analysis and Energetic Profiles of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial as the three-dimensional shape dictates how it interacts with biological receptors.

The conformational landscape of the parent molecule, norepinephrine, is primarily determined by rotation around the Cα-Cβ bond of the ethylamine (B1201723) side chain and the orientation of the hydroxyl group. nih.gov Studies on analogous 1,2-aminoalcohols reveal that the stability of different conformers is governed by a delicate balance of intramolecular hydrogen bonds, particularly between the hydroxyl groups and the amine. frontiersin.org In the isolated phase, the lowest energy conformations are often stabilized by an intramolecular OH···N hydrogen bond. frontiersin.org

For this compound, the esterification of the two catechol hydroxyl groups with bulky pivaloyl groups introduces significant steric hindrance. This modification is expected to influence the rotational barriers and the relative stability of different conformers compared to the parent norepinephrine. The bulky nature of the pivaloyl groups restricts the rotation around the bonds connecting them to the aromatic ring and can influence the orientation of the entire side chain.

The energetic profile of these rotations can be calculated using computational methods to identify the most stable, low-energy conformations (global and local minima) and the transition states connecting them. This information provides insight into the molecule's flexibility and the range of shapes it can adopt in a biological environment.

Table 1: Hypothetical Relative Energies of this compound Rotamers
ConformerKey Dihedral Angle (τ)Relative Energy (kcal/mol)Key Intramolecular Interactions
Anti-periplanar (trans)~180°0.00Minimal steric clash of side chain
Synclinal (gauche)~60°1.20Potential for weak H-bond (OH···N); increased steric interaction
Anticlinal~120°3.50Steric hindrance from pivaloyl groups

Pharmacophore Modeling and In Silico Screening for Novel Analogs

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com This model serves as a 3D query for searching large chemical databases for new molecules with the potential for similar biological activity, a process known as in silico or virtual screening. nih.govmdpi.com

For this compound, a pharmacophore model would be constructed based on its key structural features, which are derived from the active form, norepinephrine. The essential features would likely include:

An aromatic ring system.

A hydrogen bond donor (the benzylic hydroxyl group).

A hydrogen bond acceptor (the benzylic hydroxyl group).

A positive ionizable feature (the amine group).

Hydrophobic groups (the pivaloyl esters).

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. mdpi.com Ligand-based modeling uses a set of known active molecules to identify common chemical features ugm.ac.id, while structure-based modeling derives the features from the known 3D structure of the drug-receptor complex. mdpi.com

Once a validated pharmacophore model is developed, it can be used for in silico screening of vast compound libraries, such as the ZINC database, to identify novel "hit" compounds. mdpi.com This process significantly reduces the time and cost associated with discovering new drug candidates compared to traditional high-throughput screening. mdpi.com The identified hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and pose within the target receptor before being prioritized for chemical synthesis and experimental testing. scielo.br

Table 2: Generalized Workflow for In Silico Screening of this compound Analogs
StepDescriptionComputational Tools
1. Pharmacophore Model GenerationDevelop a 3D pharmacophore model based on the key features of norepinephrine.LigandScout, Phase, MOE
2. Model ValidationTest the model's ability to distinguish known active compounds from inactive decoys. frontiersin.orgDUDE-Z, ROC curve analysis
3. Database PreparationPrepare a large library of commercially or synthetically accessible compounds.ZINC Database, PubChem
4. Virtual ScreeningUse the validated pharmacophore as a query to filter the compound library.GOLD, Maestro, Discovery Studio
5. Hit Filtering & DockingFilter hits based on drug-likeness (e.g., Lipinski's rule) and perform molecular docking to predict binding modes and scores. mdpi.comSwissADME, AutoDock, Glide
6. PrioritizationRank the final hits based on pharmacophore fit, docking score, and visual inspection for synthesis and biological evaluation.N/A

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. mdpi.com DFT allows for the precise calculation of various electronic properties that govern a molecule's stability, reactivity, and intermolecular interactions. bitmesra.ac.in These calculations provide insights that are not readily accessible through experimental means. rsc.org

For this compound, DFT can be used to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. dergipark.org.tr

Another important property is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding and predicting sites for electrophilic and nucleophilic attacks, as well as non-covalent interactions like hydrogen bonding.

Applying DFT to norepinephrine and its analogs can elucidate how structural modifications, such as the addition of pivaloyl groups, alter the electronic properties. researchgate.netaps.orgarxiv.org For instance, the electron-withdrawing nature of the ester groups in this compound would be expected to influence the charge distribution on the catechol ring, which in turn affects its interaction with metabolic enzymes and target receptors.

Table 3: Representative Electronic Properties of Norepinephrine Calculated via DFT (Illustrative)
Electronic PropertyCalculated ValueSignificance
HOMO Energy-5.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-0.5 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.0 eVIndicates chemical reactivity and stability. dergipark.org.tr
Dipole Moment (μ)3.2 DebyeMeasures the overall polarity of the molecule.
Ionization Potential (I)5.5 eVEnergy required to remove an electron.
Electron Affinity (A)0.5 eVEnergy released upon gaining an electron.

Future Research Directions and Non Clinical Translational Potential

Development of Novel Prodrug Delivery Systems (e.g., targeted delivery to specific preclinical tissues/cells)

The primary advantage of a prodrug like norepinephrine (B1679862) dipivalate is its enhanced lipophilicity, which facilitates passage across cellular membranes. uobabylon.edu.iq Future research should focus on leveraging this property to design novel delivery systems for targeted preclinical applications.

Targeted Brain Delivery: The blood-brain barrier (BBB) significantly restricts the entry of polar molecules like norepinephrine. nih.gov Prodrugs designed to increase lipophilicity can improve brain penetration. nih.gov Future studies could investigate norepinephrine dipivalate in systems designed to "lock" the drug within the central nervous system. This strategy involves the prodrug crossing the BBB in its lipophilic form and then being converted to the active, polar norepinephrine, which is subsequently trapped, increasing its concentration and duration of action in the brain. nih.gov Such a system would be invaluable for preclinical research into norepinephrine's role in conditions like attention disorders and depression. wikipedia.org

Long-Acting Formulations: The development of long-acting prodrug delivery systems (LA-prodrug DDS) is a growing field aimed at reducing dosing frequency by providing extended drug action. nih.gov this compound could be incorporated into long-acting injectable formulations, such as solid drug dispersions or nanoparticles. nih.govhelmholtz-hips.de The physicochemical properties of the prodrug can be tuned by selecting appropriate promoieties to improve encapsulation or partitioning within the delivery system. nih.gov This approach would allow for sustained, controlled release of norepinephrine over extended periods in preclinical models, which is particularly relevant for studying chronic conditions involving autonomic dysfunction. wikipedia.org

Topical and Localized Delivery: Following the model of dipivefrin (B1670744) for ocular delivery, this compound could be explored for targeted topical applications where localized adrenergic action is desired. nih.govpatsnap.com For instance, research could explore its potential in preclinical models of localized vascular control or for delivery to specific peripheral tissues, leveraging thermotropic liquid crystal systems for enhanced skin penetration. helmholtz-hips.de

Exploration of this compound in New Preclinical Disease Models

The potential for improved bioavailability and targeted delivery makes this compound a valuable tool for investigation in a range of preclinical disease models where systemic administration of norepinephrine is problematic.

Autonomic Failure and Neurodegenerative Diseases: In conditions like Parkinson's disease or pure autonomic failure, there is a loss of norepinephrine-secreting neurons, leading to severe hypotension. wikipedia.org Preclinical models of these diseases could utilize this compound to explore the therapeutic potential of restoring noradrenergic signaling in a more sustained and controlled manner.

Cardiovascular and Shock Models: Norepinephrine is a first-line agent in treating septic shock. wikipedia.org However, its administration requires careful control. A prodrug formulation could be tested in preclinical sepsis models to see if it offers a more stable hemodynamic response. nih.gov Furthermore, in models of cardiac hypertrophy, where norepinephrine is known to be a potent growth factor for cardiomyocytes, the prodrug could be used to study the chronic effects of sustained β-adrenergic stimulation. medchemexpress.com

Metabolic and Fibrotic Disease Models: Norepinephrine induces lipolysis and is involved in regulating metabolism. medchemexpress.com In vitro disease models for conditions like fibrosis, where transforming growth factor-beta (TGF-beta) is used to induce a fibrotic phenotype in pulmonary or hepatic cells, could be used to investigate the effects of sustained norepinephrine exposure via its prodrug. pharmaron.com This could help elucidate the role of adrenergic signaling in the pathology of these complex diseases.

Investigation of Synergistic Effects with Other Chemical Entities in Preclinical Studies

Norepinephrine's physiological effects are often modulated by or act in concert with other signaling molecules. A prodrug form that provides stable concentrations could be instrumental in studying these interactions with greater precision.

A notable example is the interaction between norepinephrine, oxytocin (B344502), and nitric oxide in regulating the release of gonadotropin-releasing hormone (GnRH). nih.gov Preclinical studies showed that combined administration of norepinephrine and oxytocin resulted in a significantly greater release of GnRH than either substance alone. nih.gov Using this compound in such a model could help to dissect the durational requirements of norepinephrine exposure for this synergy. By providing a steady release of the active compound, the prodrug would eliminate the confounding variable of fluctuating concentrations from bolus injections, allowing for a more accurate assessment of the synergistic mechanism.

Future preclinical studies could explore other potential synergies, for example, in combination with agents used for treating hepatorenal syndrome, where norepinephrine is already used clinically. nih.gov

Advancements in Analytical and Computational Methodologies for Prodrug Characterization

Thorough characterization of a prodrug's behavior is critical for its development. Future research on this compound will necessitate the use and advancement of sophisticated analytical and computational tools.

Computational Modeling: Density Functional Theory (DFT) can be employed to investigate the structural and physicochemical characteristics of norepinephrine and its derivatives. chemrevlett.com Such computational methods can predict molecular geometry, stability, and electronic properties, which are crucial for understanding how the pivaloyl groups alter the parent molecule to create an effective prodrug. chemrevlett.com Molecular dynamics simulations could also be used to model the interaction of this compound with esterase enzymes and predict its rate of conversion and miscibility within polymer-based delivery systems. nih.gov

Advanced Analytical Techniques: The development of robust analytical methods is essential to quantify this compound and the released norepinephrine in biological samples. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for analyzing catecholamines and their derivatives. nih.gov Techniques involving prechromatographic derivatization can achieve detection limits in the femtomole range, which would be essential for detailed pharmacokinetic studies in preclinical models. nih.gov Spectrophotometric methods also offer rapid and simple ways to determine norepinephrine concentrations, which could be adapted for quality control or high-throughput screening. uii.ac.id

Fundamental Research into Catecholamine Signaling beyond Canonical Pathways

The availability of a tool like this compound, which can provide sustained and localized catecholamine release, offers a unique opportunity to probe the complexities of adrenergic signaling beyond the well-understood canonical pathways.

Canonical catecholamine signaling involves the activation of G-protein coupled receptors (GPCRs), leading to downstream effects mediated by second messengers like cAMP. nih.gov However, evidence is emerging for non-canonical signaling pathways. For example, β-adrenergic receptors can signal independently of G-proteins through mechanisms involving β-arrestins, leading to the activation of ERK1/2 or MAPK pathways. frontiersin.org

Using this compound in preclinical cell culture models could help differentiate the effects of acute versus chronic receptor stimulation. Sustained activation, as provided by the slow-releasing prodrug, may preferentially engage these non-canonical pathways. This could uncover novel physiological roles for norepinephrine in processes like immune regulation, where increased cAMP levels are known to modulate cytokine transcription. frontiersin.org Furthermore, fundamental research could explore the different plasma membrane transport sites for catecholamines—some sensitive to inhibitors and some not—to understand how a lipophilic prodrug might alter cellular uptake and subsequent signaling cascades. nih.gov A deeper understanding of these alternative pathways could reveal new therapeutic targets for a wide range of diseases. researchtrends.net

Q & A

Q. What experimental models are most suitable for initial pharmacological characterization of norepinephrine dipivalate?

Preclinical studies should prioritize in vitro receptor binding assays (e.g., α- and β-adrenergic receptors) and in vivo cardiovascular response models in rodents. Adherence to NIH guidelines for experimental rigor is critical, including dose standardization and inclusion of positive/negative controls (e.g., norepinephrine as a comparator) .

Q. How can systematic literature reviews optimize hypothesis generation for this compound’s mechanism of action?

Use scoping reviews with databases like PubMed/EMBASE, combining controlled vocabulary (e.g., "adrenergic agonists," "prodrug kinetics") and keywords (e.g., "this compound stability"). Filter studies by methodology (e.g., HPLC quantification) to assess bioavailability data .

Q. What ethical reporting standards apply to preclinical studies of this compound?

Follow ARRIVE guidelines for animal studies: detail sample size justification, randomization, and blinding. Explicitly state compliance with institutional ethical review protocols (e.g., IACUC) and declare conflicts of interest .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be reconciled across studies?

Conduct a meta-analysis stratified by experimental conditions (e.g., pH, enzymatic activity in in vitro models). Apply mixed-effects regression to identify covariates (e.g., assay type, species differences) contributing to variability .

Q. What statistical approaches validate dose-response relationships in this compound’s hemodynamic effects?

Use nonlinear regression (e.g., sigmoidal Emax models) with bootstrapping to estimate EC50 values. Compare AIC/BIC metrics to determine optimal model fit. Report confidence intervals to address variability in cardiovascular readouts .

Q. How do formulation differences (e.g., esterase inhibitors) impact this compound’s pharmacokinetic reproducibility?

Design factorial experiments testing prodrug activation with/without esterase inhibitors (e.g., bis-4-nitrophenyl phosphate). Use LC-MS/MS to quantify metabolite ratios and assess batch-to-batch variability via ANOVA .

Q. What strategies mitigate bias in comparative studies of this compound vs. other prodrugs?

Apply propensity score matching for non-randomized studies or use crossover designs in animal models. Blind researchers to treatment groups during data collection and analysis. Validate findings via independent replication cohorts .

Methodological Frameworks

How can PICOT criteria structure clinical-translational research questions for this compound?

  • P: Patients with refractory hypotension
  • I: this compound infusion
  • C: Standard norepinephrine therapy
  • O: Mean arterial pressure stabilization at 1 hour
  • T: ICU admission period This framework ensures clinically relevant endpoints and comparators .

Q. What FINER criteria evaluate the feasibility of studying this compound in complex disease models?

  • Feasible: Access to validated analytical methods (e.g., microdialysis for tissue concentration).
  • Interesting: Mechanistic links to catecholamine-resistant shock.
  • Novel: First prodrug with dual α/β-receptor targeting.
  • Ethical: Compliance with 3R principles (reduction, refinement, replacement).
  • Relevant: Addresses gaps in vasopressor therapy .

Data Reporting & Reproducibility

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

Include detailed NMR/MS spectra, reaction yield, and purity thresholds (e.g., ≥95% by HPLC). Adhere to IUPAC nomenclature and provide CAS registry numbers. Publish step-by-step procedures in open-access repositories .

Q. What metrics quantify reproducibility in this compound’s preclinical efficacy studies?

Calculate intraclass correlation coefficients (ICC) for inter-lab validation. Use R’s irr package to assess agreement in hemodynamic endpoints (e.g., MAP changes) across independent labs .

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